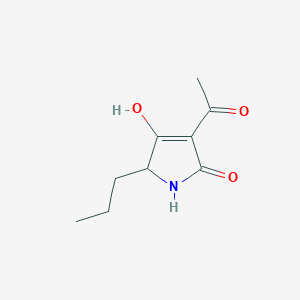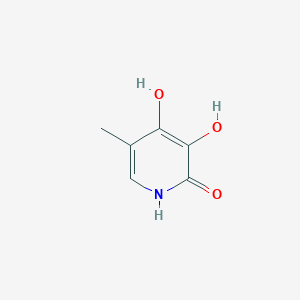
3,4-Dihydroxy-5-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-5-methylpyridin-2(1H)-one is a heterocyclic organic compound. Compounds of this nature often exhibit interesting chemical properties and biological activities, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives, which undergo functional group modifications to introduce hydroxyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
3,4-Dihydroxy-5-methylpyridin-2(1H)-one may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for 3,4-Dihydroxy-5-methylpyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, modulating biochemical pathways, or acting as a reactive intermediate in chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-2-methylpyridine: Similar structure but with different substitution patterns.
5-Hydroxy-2-methylpyridin-3(1H)-one: Another related compound with hydroxyl and methyl groups in different positions.
Uniqueness
3,4-Dihydroxy-5-methylpyridin-2(1H)-one’s unique arrangement of functional groups might confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
95508-57-9 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.12 g/mol |
IUPAC Name |
3,4-dihydroxy-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C6H7NO3/c1-3-2-7-6(10)5(9)4(3)8/h2,9H,1H3,(H2,7,8,10) |
InChI Key |
FYAGLPZMTMNZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)C(=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


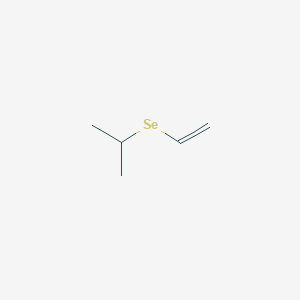

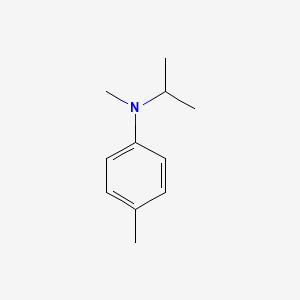
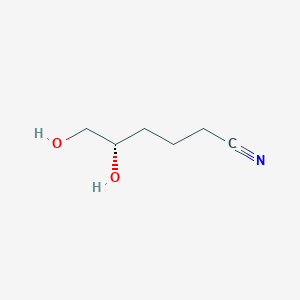
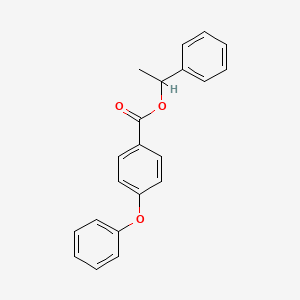
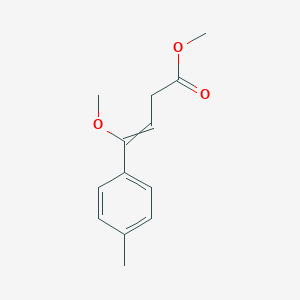
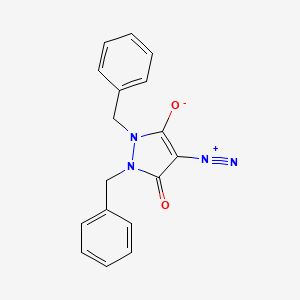
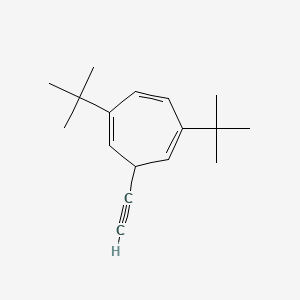
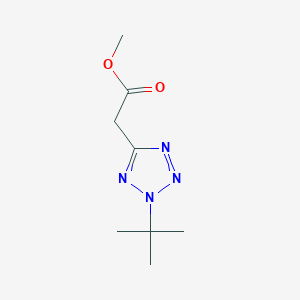
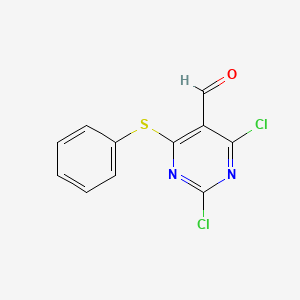

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
